

An In-depth Technical Guide on AZD1775 (Adavosertib)

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Compound of Interest

Compound Name: RS-0466

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AZD1775, also known as adavosertib or MK-1775, is a first-in-class, orally active, and selective small-molecule inhibitor of the Wee1 kinase.[1][2] Wee1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[3][4] By inhibiting Wee1, AZD1775 abrogates this checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage or compromised G1 checkpoint function, often due to p53 mutations.[3][4][5] This guide provides a comprehensive technical overview of AZD1775, summarizing quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD1775 from various preclinical and clinical studies.

Table 1: In Vitro Activity

Parameter	Value	Cell Line/Assay Condition	Source
Wee1 Kinase IC ₅₀	5.2 nM	Cell-free assay	[1] [6]
Cell Proliferation IC ₅₀	49 nM (EC ₅₀ for CDC2Y15 phosphorylation)	WiDr cells (mutated p53)	[1]
184 nM	HT29 colorectal cancer cells	[7]	

Table 2: In Vivo Pharmacokinetics (Human)

Parameter	Value	Dosing	Source
T _{1/2} (half-life)	~11 hours	Single agent	[8]
C _{max}	1192 nM (fasted), 965.9 nM (fed)	300 mg single dose	[2]
AUC	Similar in fed vs. fasted state	300 mg single dose	[2]

Table 3: Clinical Efficacy (Combination Therapy)

Indication	Combination Agent	Objective Response Rate (ORR)	Patient Population	Source
Refractory Solid Tumors	Single agent	Two confirmed partial responses	Patients with BRCA mutations	[8]
TP53-mutated Ovarian Cancer	Carboplatin	43%	Refractory/resistant to first-line platinum therapy	[9]
Locally Advanced HNSCC	Cisplatin and Docetaxel	5 of 10 patients (RECISTv1.1)	Neoadjuvant setting	[10][11]
Locally Advanced Pancreatic Cancer	Gemcitabine and Radiation	Median overall survival of 21.7 months	Newly diagnosed	[12]

Experimental Protocols

Detailed methodologies for key experiments involving AZD1775 are outlined below.

This assay quantifies the direct inhibitory effect of AZD1775 on Wee1 kinase activity.

- Materials: Recombinant human Wee1, [γ-33P]ATP, and a suitable substrate like poly(Lys, Tyr).[1]
- Procedure:
 - The kinase reaction is performed in the presence of increasing concentrations of AZD1775.[1]
 - The reaction is initiated by adding [γ-33P]ATP and incubated at 30°C for 30 minutes.[1]
 - The radioactivity incorporated into the substrate is measured using a liquid scintillation counter.[1]

- The IC₅₀ value is determined from the dose-response curve.[\[1\]](#)

This assay assesses the cytotoxic effect of AZD1775 on cancer cells.

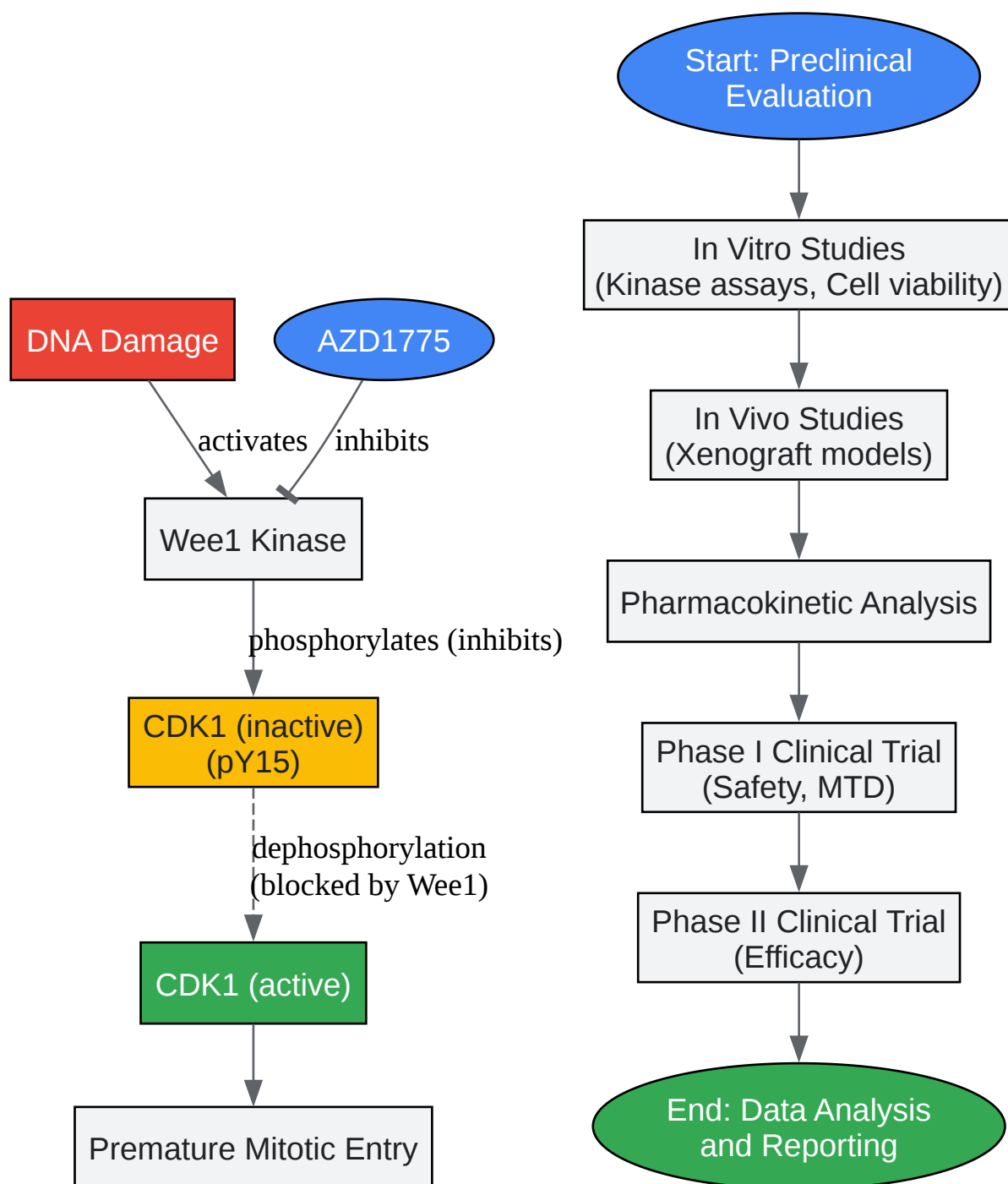
- Materials: Cancer cell lines, cell culture medium, AZD1775, and a viability reagent (e.g., CellTiter-Glo).
- Procedure:
 - Cells are seeded in 96-well plates and treated with a range of AZD1775 concentrations.
 - After a set incubation period (e.g., 72 hours), the viability reagent is added.
 - Luminescence, which correlates with the amount of ATP and thus viable cells, is measured.
 - The IC₅₀ is calculated from the resulting dose-response curve.

This protocol outlines the measurement of AZD1775 concentrations in patient plasma samples.

- Sample Collection: Blood samples are collected at various time points before and after drug administration.[\[13\]](#)[\[14\]](#)
- Sample Processing: Plasma is isolated by centrifugation and stored frozen.[\[13\]](#)
- Analytical Method: AZD1775 concentrations are measured using a validated method such as hydrophilic interaction liquid chromatography with tandem mass spectrometry (LC/MS-MS).
[\[13\]](#)
- Parameter Calculation: Pharmacokinetic parameters like C_{max}, AUC, and T_{1/2} are calculated using noncompartmental analysis.[\[13\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AZD1775 and a typical experimental workflow.



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